molecular formula C24H20N4O4 B11279446 4-[8-Oxo-3-(phenylcarbamoyl)-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolin-9-yl]benzoic acid

4-[8-Oxo-3-(phenylcarbamoyl)-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolin-9-yl]benzoic acid

Cat. No.: B11279446
M. Wt: 428.4 g/mol
InChI Key: PQWMRXJARVVIMX-UHFFFAOYSA-N
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Description

4-[8-Oxo-3-(phenylcarbamoyl)-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolin-9-yl]benzoic acid is a complex organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 4-[8-Oxo-3-(phenylcarbamoyl)-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolin-9-yl]benzoic acid involves multiple steps, typically starting with the preparation of the quinazolinone core. One common method involves the reaction of anthranilic acid with formamide to form the quinazolinone scaffold. Industrial production methods may utilize microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

4-[8-Oxo-3-(phenylcarbamoyl)-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolin-9-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-[8-Oxo-3-(phenylcarbamoyl)-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolin-9-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, leading to its potential use as an anticancer agent .

Properties

Molecular Formula

C24H20N4O4

Molecular Weight

428.4 g/mol

IUPAC Name

4-[8-oxo-3-(phenylcarbamoyl)-5,6,7,9-tetrahydro-4H-pyrazolo[5,1-b]quinazolin-9-yl]benzoic acid

InChI

InChI=1S/C24H20N4O4/c29-19-8-4-7-18-20(19)21(14-9-11-15(12-10-14)24(31)32)28-22(27-18)17(13-25-28)23(30)26-16-5-2-1-3-6-16/h1-3,5-6,9-13,21,27H,4,7-8H2,(H,26,30)(H,31,32)

InChI Key

PQWMRXJARVVIMX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(N3C(=C(C=N3)C(=O)NC4=CC=CC=C4)N2)C5=CC=C(C=C5)C(=O)O)C(=O)C1

Origin of Product

United States

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